IUPAC name for (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
IUPAC name for (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
An In-Depth Technical Guide: (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Executive Summary
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral organic compound of significant interest in pharmaceutical manufacturing. While its primary identification is as the (R)-enantiomer, its true industrial and scientific value is intrinsically linked to the synthesis of its stereoisomer, the (S)-enantiomer, which is a key starting material for the antiplatelet drug Clopidogrel.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, and stereochemical importance. It elucidates the common synthetic strategies, focusing on the pivotal step of chiral resolution, and outlines robust analytical methodologies for quality control and stereochemical purity assessment. Furthermore, this document provides detailed, field-proven protocols and explains the scientific rationale behind critical process parameters, ensuring a blend of theoretical knowledge and practical application.
Nomenclature and Physicochemical Properties
A precise understanding of the molecule's identity and physical characteristics is foundational for its application in a regulated research and manufacturing environment.
IUPAC Name and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature, and it is registered under various identifiers for unambiguous tracking in databases and regulatory filings.
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IUPAC Name: methyl (2R)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride[5]
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Synonyms: (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride, D-(-)-2-Chlorophenylglycine methyl ester HCl, Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate hydrochloride[5]
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CAS Number: 212838-70-5[5]
Physicochemical Data
The physical and chemical properties of the hydrochloride salt are summarized below. These parameters are critical for process design, including solvent selection, reaction temperature control, and downstream processing.
| Property | Value | Source |
| Molecular Weight | 236.09 g/mol | [5][6] |
| Appearance | Almost white crystalline powder | [7] |
| Solubility | Soluble in methanol | [7] |
| Molecular Weight (Free Base) | 199.63 g/mol | [8] |
Stereochemistry and Pharmaceutical Relevance
The biological activity of many pharmaceuticals is dependent on their stereochemistry. In the context of Clopidogrel synthesis, the stereocenter at the alpha-carbon of the phenylacetate moiety is of paramount importance.
The (S)-Enantiomer: The Key Precursor to Clopidogrel
Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a potent antiplatelet agent.[3][4][9] The therapeutic efficacy of Clopidogrel is derived exclusively from the (S)-enantiomer. Consequently, the synthesis of this drug on an industrial scale necessitates a reliable and high-purity source of the corresponding chiral intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.
The (R)-Enantiomer: A Byproduct of Chiral Resolution
The most common and economically viable route to obtaining the enantiopure (S)-isomer begins with the synthesis of the racemic mixture, (R,S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.[3] This racemate is then subjected to chiral resolution. In this process, the desired (S)-enantiomer is selectively separated, leaving the (R)-enantiomer—the subject of this guide—as the primary component in the mother liquor. While often considered a byproduct, the (R)-isomer is a valuable substrate for racemization processes, which convert it back to the racemic mixture for re-introduction into the resolution workflow, thereby maximizing atom economy and process efficiency.[3]
Synthesis and Purification Workflow
The industrial production of enantiopure active pharmaceutical ingredients (APIs) hinges on efficient and scalable methods for obtaining single enantiomers. The resolution of diastereomeric salts is a time-tested and robust technique.
Core Principle: Diastereomeric Salt Resolution
This method leverages the fact that enantiomers (like the R and S isomers) have identical physical properties and are thus inseparable by standard techniques like crystallization. However, when reacted with a single enantiomer of another chiral compound (the "resolving agent"), they form diastereomers. These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization. A common and effective resolving agent for this class of amino esters is L-(+)-tartaric acid.[3]
Experimental Protocol: Chiral Resolution
This protocol describes the separation of the (S)-isomer, which consequently isolates the (R)-isomer in the filtrate.
Objective: To separate the (S)-(+)-enantiomer as a tartrate salt from the racemic mixture, leaving the (R)-(-)-enantiomer in the solution.
Materials:
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Racemic methyl alpha-amino-(2-chlorophenyl)acetate
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L-(+)-tartaric acid
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Methanol
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Reaction vessel with temperature control and overhead stirrer
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Filtration apparatus
Procedure:
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Preparation of the Racemic Free Base: The starting material is often the hydrochloride salt of the racemic amino ester. This must first be neutralized with a suitable base (e.g., sodium carbonate solution) and extracted into an organic solvent (e.g., dichloromethane) to yield the free base. The solvent is then removed under reduced pressure.[1][2]
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Dissolution: Charge the reaction vessel with the racemic free base and a suitable solvent, typically methanol.[3] Stir until all solids are dissolved. The choice of methanol is critical; its polarity and solvation properties are well-suited to differentiate the solubilities of the resulting diastereomeric salts.
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Addition of Resolving Agent: In a separate container, dissolve L-(+)-tartaric acid in methanol. Slowly add this solution to the solution of the racemic amino ester with continuous stirring. The molar ratio of tartaric acid to the desired (S)-isomer is a key parameter, often optimized to be slightly substoichiometric to ensure high enantiomeric purity of the crystallized product.
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Crystallization: Upon addition of the tartaric acid, the tartrate salt of the S-(+)-isomer, being less soluble, will begin to precipitate.[3] Control the cooling rate of the mixture to promote the growth of large, pure crystals. A typical profile involves slow cooling to room temperature followed by a holding period at a lower temperature (e.g., 0-5 °C) to maximize yield.
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Isolation of the (S)-Isomer Salt: Isolate the precipitated solid, the tartaric acid salt of S-(+)-methyl alpha-amino-(2-chlorophenyl)acetate, by filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
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Isolation of the (R)-Isomer: The filtrate contains the more soluble diastereomeric salt, primarily the tartrate of the (R)-isomer. This solution can be concentrated, and the (R)-isomer can be isolated or directly channeled into a racemization process.
Quality Control and Analytical Methodologies
Rigorous analytical control is non-negotiable in pharmaceutical synthesis. For chiral intermediates, the most critical quality attribute is the enantiomeric purity.
Protocol: Determination of Enantiomeric Purity via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.
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Principle: The CSP contains a chiral selector that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
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Typical System:
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Column: A column packed with a chiral stationary phase, often based on derivatized cellulose or amylose.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.
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Detector: UV detector set to an appropriate wavelength for the chromophore (the chlorophenyl group).
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Procedure:
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Prepare a dilute solution of the sample in the mobile phase.
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Inject the sample into the HPLC system.
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Record the chromatogram. The two enantiomers will appear as separate peaks.
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Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
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System Suitability: Before sample analysis, the system must be validated by injecting a standard of the racemic mixture to ensure the resolution between the two enantiomer peaks is adequate (typically a resolution factor > 1.5).
Structural and Identity Verification
Standard spectroscopic methods are used to confirm the chemical structure and identity of the compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl ester protons (~3.7 ppm), the alpha-proton (~5.0 ppm), the aromatic protons (7.2-7.5 ppm), and the amine protons (broad signal). |
| Mass Spec. | Molecular Weight | A molecular ion peak corresponding to the mass of the free base (199.63 m/z) and characteristic isotopic patterns due to the chlorine atom. |
| FT-IR | Functional Group ID | Characteristic absorptions for N-H bonds (amine), C=O bond (ester), and C-Cl bond (aromatic chloride). |
Safety and Handling
As with any chemical intermediate, proper safety protocols must be strictly followed.
GHS Hazard Classification
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is classified with the following hazards:
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[6] | |
| H315 | Causes skin irritation[6] | |
| H319 | Causes serious eye irritation[6] | |
| H335 | May cause respiratory irritation[6] |
Recommended Procedures
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Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing dust.
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Storage: Store in a cool, dry place away from incompatible substances. Keep the container tightly closed when not in use.[7]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is more than a simple chemical entity; it is a testament to the importance of stereochemistry in modern drug development. While its direct application is limited, its role as the "other half" in the synthesis of a blockbuster drug makes its study, isolation, and handling a critical aspect of pharmaceutical process chemistry. A thorough understanding of its properties, its relationship with the desired (S)-enantiomer, and the methodologies to separate and analyze it are essential for any scientist or researcher working in this domain. The protocols and insights provided in this guide serve as a robust technical foundation for the successful and safe utilization of this pivotal chiral intermediate.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link].
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. Retrieved from [Link].
- Google Patents. (2020). CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate.
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Patsnap Eureka. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link].
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66570694, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link].
- Google Patents. (2007). US20070225320A1 - Process for preparing clopidogrel.
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IJSDR. (2022). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link].
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Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link].
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